molecular formula C16H21BrN2O2 B2558512 Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate CAS No. 1251021-97-2

Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate

Cat. No. B2558512
CAS RN: 1251021-97-2
M. Wt: 353.26
InChI Key: YMSAVEMRGDWREM-JSGCOSHPSA-N
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Description

Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate is a useful research compound. Its molecular formula is C16H21BrN2O2 and its molecular weight is 353.26. The purity is usually 95%.
BenchChem offers high-quality Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

α-Carboline Alkaloids: Natural Products and Biological Activities

α-Carboline alkaloids, structurally related to the compound due to their indole backbone, have been extensively studied for their diverse bioactivities. These compounds, including their derivatives, showcase antitumor, antimicrobial, anti-Alzheimer's, anti-atherosclerosis, and antioxidant activities. Understanding the synthesis and biological functions of α-carbolines may provide insights into the potential applications of Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate in medicinal chemistry and drug development (Li et al., 2022).

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups, are utilized across various industries to enhance product shelf life by preventing oxidative reactions. Research into SPAs, such as butylated hydroxytoluene (BHT), has revealed their presence in the environment and potential human exposure routes. While not directly related, the study of SPAs' environmental and health impacts highlights the importance of understanding similar properties in compounds like Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate (Liu & Mabury, 2020).

Pictet-Spengler Reaction in Alkaloid Synthesis

The Pictet-Spengler reaction, crucial for synthesizing tetrahydro-β-carboline scaffolds found in many indole-based alkaloids, is relevant for creating compounds like Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate. This reaction's application in combinatorial chemistry highlights its importance in drug discovery, offering a pathway to synthesize and explore the biological activities of new compounds (Rao, Maiti, & Chanda, 2017).

Levulinic Acid in Drug Synthesis

Levulinic acid, a biomass-derived compound with functional groups similar to those in Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate, serves as a versatile building block in drug synthesis. Its application in creating value-added chemicals and its role in reducing drug synthesis costs underscore the potential of utilizing structurally complex compounds in medicinal chemistry (Zhang et al., 2021).

Indole Synthesis and Classification

The comprehensive review of methods for indole synthesis, including the classification of different strategies, provides a foundation for understanding how compounds like Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate might be synthesized and modified for various applications. This knowledge is essential for exploring the compound's potential in scientific research and development (Taber & Tirunahari, 2011).

Mechanism of Action

properties

IUPAC Name

tert-butyl (4aS,9bR)-8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c1-16(2,3)21-15(20)19-7-6-14-12(9-19)11-8-10(17)4-5-13(11)18-14/h4-5,8,12,14,18H,6-7,9H2,1-3H3/t12-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSAVEMRGDWREM-JSGCOSHPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)C3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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